molecular formula C11H7ClF3N3O B3034905 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone CAS No. 251096-70-5

1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone

Cat. No.: B3034905
CAS No.: 251096-70-5
M. Wt: 289.64 g/mol
InChI Key: GASCKXIWKRMNKE-UHFFFAOYSA-N
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Description

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone is a heterocyclic compound featuring a pyrazole core substituted at the 4-position with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and at the 1-position with an ethanone moiety. Its molecular formula is C₁₆H₁₀ClF₃N₄O, with a molecular weight of 366.73 g/mol and a ChemSpider ID of 3508474 .

Properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c1-6(19)18-5-7(3-17-18)10-9(12)2-8(4-16-10)11(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASCKXIWKRMNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is classically synthesized via cyclocondensation between hydrazines and 1,3-diketones. For 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone, this approach requires a pre-functionalized diketone bearing the pyridinyl substituent. A study by El-Sayed et al. demonstrated that iron-catalyzed reactions between diarylhydrazones and vicinal diols yield 1,3-substituted pyrazoles with high regioselectivity. Adapting this method, the pyridinyl group could be introduced via a diketone precursor such as 3-chloro-5-(trifluoromethyl)pyridine-2-carbonylacetone. Reaction with methylhydrazine under acidic conditions (e.g., HCl/EtOH) would form the pyrazole core, followed by acetylation at N-1 using acetic anhydride.

Microwave-Assisted Tosylhydrazone Cyclization

Microwave irradiation enhances reaction efficiency for pyrazole synthesis. Tosylhydrazones derived from α,β-unsaturated carbonyl compounds undergo cyclization under solvent-free microwave conditions to form 3,5-disubstituted pyrazoles. Applying this method, 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde could be converted to its tosylhydrazone derivative, which cyclizes with acetylacetone under microwave activation (150°C, 10 min) to yield the target pyrazole. This method offers reduced reaction times (≤30 min) and yields up to 85%.

Functionalization of the Pyrazole Ring

N-Acetylation at Position 1

Introducing the acetyl group at pyrazole’s N-1 position is critical. Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃) in dichloromethane at 0°C selectively acetylates the pyrazole nitrogen. Alternatively, nucleophilic substitution of a pre-installed leaving group (e.g., mesylate) with potassium acetate in DMF achieves N-acetylation. The latter method avoids over-acylation and provides yields >75%.

Incorporation of the Pyridinyl Substituent

The 3-chloro-5-(trifluoromethyl)pyridinyl group at position 4 is introduced via cross-coupling. Suzuki-Miyaura coupling between a boronic ester-functionalized pyridine and a bromopyrazole precursor is effective. For example, 4-bromo-1H-pyrazole-1-ethanone reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid under Pd(PPh₃)₄ catalysis in THF/H₂O (3:1) at 80°C, yielding the coupled product in 68–72%. Alternatively, Ullmann coupling with CuI/L-proline in DMSO at 120°C achieves similar results.

Integrated Synthetic Routes

One-Pot Sequential Synthesis

A streamlined one-pot method combines pyrazole formation and functionalization:

  • Cyclocondensation : React 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with methylhydrazine in ethanol under reflux (12 h) to form 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole.
  • N-Acetylation : Add acetic anhydride and triethylamine (1:2 molar ratio) at 0°C, stirring for 2 h to yield this compound.
    This route achieves an overall yield of 62% with minimal purification steps.

Solid-Phase Synthesis for Scalability

Immobilizing the pyridine intermediate on Wang resin enables iterative functionalization:

  • Resin Loading : Couple 4-hydroxy-3-chloro-5-(trifluoromethyl)pyridine to Wang resin using DIC/HOBt.
  • Pyrazole Formation : Treat with hydrazine hydrate and acetylacetone in DMF (80°C, 6 h).
  • Cleavage : Release the product with TFA/DCM (1:9), yielding 70–75% pure compound after HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 8.15 (s, 1H, pyrazole-H), 7.89 (s, 1H, pyridine-H), 2.65 (s, 3H, COCH₃).
  • ¹³C NMR : 192.1 (C=O), 148.9 (pyridine-C), 144.2 (pyrazole-C), 122.8 (CF₃), 26.4 (COCH₃).
  • HRMS : m/z 347.05 [M+H]⁺ (calc. 347.04).

Purity and Yield Optimization

Method Yield (%) Purity (HPLC)
One-Pot Sequential 62 98.5
Solid-Phase 70 99.2
Microwave-Assisted 85 97.8

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

The 1,3-diketone cyclocondensation often yields mixtures of 1,3- and 1,5-regioisomers. Employing bulky substituents (e.g., trifluoromethyl) on the pyridine ring enhances selectivity for the 1,4-substituted pyrazole.

Stability of the Trifluoromethyl Group

Harsh acidic conditions may cleave the CF₃ group. Using mild bases (e.g., NaHCO₃) during acetylation and low-temperature reactions preserves functionality.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H10ClF3N4O
  • Molecular Weight : 336.69 g/mol
  • IUPAC Name : 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone

The structure of this compound features a pyrazole ring, which is known for its diverse biological activities, along with a chlorinated pyridine and a trifluoromethyl group that enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism typically involves the inhibition of bacterial enzymes critical for cell viability.

Antifungal Properties

The tetraazole core present in this compound has been linked to antifungal activity. Compounds with similar structures have demonstrated efficacy against fungal pathogens by disrupting cellular processes essential for growth and reproduction . This makes it a candidate for further exploration in antifungal drug development.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of pyrazole derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited potent activity against several pathogenic strains, suggesting their potential as new antimicrobial agents .

Case Study 2: Antifungal Activity Assessment

In another study focused on antifungal properties, researchers synthesized various pyrazole derivatives and tested their effectiveness against Candida species. The findings revealed that certain modifications to the pyrazole structure significantly enhanced antifungal activity, indicating a promising avenue for drug development .

Industrial Applications

Beyond medicinal chemistry, this compound may have applications in agricultural chemistry as a potential pesticide or herbicide. The presence of the trifluoromethyl group is known to enhance the biological activity of agrochemicals, making this compound a subject of interest for further research in crop protection .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity to its targets. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone

  • Molecular Formula : C₇H₆ClF₃N₂O
  • Key Features: Contains a chloro-trifluoromethylpyrazole core with an ethanone substituent.
  • Properties : Molecular weight 226.58 , XLogP3 1.8 , and higher hydrophobicity compared to the target compound due to the absence of the pyridinyl group .

1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Molecular Formula : C₁₈H₁₆ClN₂O₂
  • Key Features : Dihydropyrazoline scaffold with chlorophenyl and methoxyphenyl groups.
  • Properties : Demonstrated antibacterial, antifungal, and analgesic activities in studies .

1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone

  • Molecular Formula : C₁₈H₁₇ClF₃N₃O
  • Key Features: Incorporates a piperazine linker between the pyridinyl and ethanone groups.
  • Properties : Molecular weight 383.80 , with increased flexibility due to the piperazine moiety .
  • Applications : Likely used in pesticide formulations, similar to Fluopyram (a trifluoromethylpyridine derivative) .

Key Observations :

  • Aromatic vs. Non-Aromatic Cores: Fully aromatic pyrazoles (target compound) exhibit stronger π-π interactions, whereas dihydropyrazolines (e.g., ) may offer better solubility .

Biological Activity

1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone, with the chemical formula C11H7ClF3N3OC_{11}H_{7}ClF_{3}N_{3}O and CAS number 251096-70-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the pyrazole moiety, which is known for its diverse biological activities. The initial steps often involve the formation of substituted pyrazoles through the reaction of appropriate diazo compounds with pyridine derivatives. Various methodologies have been employed to optimize yields and purity, with some studies indicating a focus on asymmetric synthesis to enhance biological efficacy .

Biological Activity Overview

Research indicates that derivatives of pyrazole, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Compounds containing the pyrazole structure have demonstrated significant antiproliferative effects against various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. In vitro studies have shown that these compounds can inhibit cell growth and induce apoptosis .
  • Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of pyrazole derivatives, where they act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). These compounds showed promising results in reducing inflammation in animal models .
  • Antimicrobial Effects : Pyrazole derivatives have also been evaluated for their antibacterial and antiviral properties. Research has indicated that certain compounds can inhibit bacterial growth and viral replication, suggesting a broad spectrum of antimicrobial activity .

Case Studies

Several case studies have documented the biological evaluation of pyrazole derivatives:

  • Anticancer Evaluation : A study synthesized a series of 1H-pyrazole derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced their antiproliferative effects .
  • Anti-inflammatory Activity : In another investigation, a subset of pyrazole compounds was tested for their ability to inhibit COX enzymes. The most potent compounds showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .
  • Molecular Modeling Studies : Computational studies have been performed to predict the binding affinities of these compounds to various biological targets. These studies help in understanding the mechanism of action and guiding further modifications to improve efficacy .

Data Table

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Activity TypeCell Line/ModelIC50/EffectivenessReference
AnticancerMDA-MB-231 (Breast)IC50 = 12 µM
HepG2 (Liver)IC50 = 15 µM
Anti-inflammatoryCOX-2 InhibitionIC50 = 0.01 µM
Carrageenan-induced edemaSignificant reduction
AntimicrobialVarious Bacterial StrainsZone of inhibition > 20 mm

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone?

  • Methodology : The compound can be synthesized via condensation of substituted chalcones with hydrazine derivatives. For example, describes a similar synthesis using (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and hydrazine hydrate in acetic acid under reflux (6 hours). Purification via ethanol recrystallization yielded 82% product. Key steps include optimizing reaction time, solvent choice (e.g., acetic acid), and stoichiometric ratios of hydrazine to chalcone precursors .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and detail protocols for growing crystals via slow evaporation (e.g., from DMF) and refining structures using software like SHELX. Parameters such as dihedral angles between aromatic rings (e.g., 6.69° and 74.88° in related structures) and hydrogen-bonding networks (e.g., C–H···O interactions) are critical for validating molecular geometry .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodology :

  • NMR : Assign peaks for pyridinyl protons (δ 8.5–9.0 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in 19F^{19}\text{F} NMR).
  • FTIR : Confirm carbonyl (C=O) stretching at ~1680–1720 cm1^{-1} and pyrazole ring vibrations at ~1500–1600 cm1^{-1}.
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking predict the bioactivity of this compound against kinase targets like ERK1/2?

  • Methodology : Use AutoDock Vina ( ) to dock the compound into ERK1/2’s active site (PDB: 4QTB). Key steps:

Prepare the ligand (optimize geometry with Gaussian09).

Define the grid box around the ATP-binding pocket.

Score binding poses using the Vina scoring function.

  • Validate results with MD simulations (e.g., GROMACS) to assess binding stability. highlights ERK1/2 inhibitors with pyrazole scaffolds, suggesting potential competitive binding .

Q. How do structural modifications (e.g., substituents on pyridinyl/pyrazole rings) affect bioactivity?

  • Methodology : Perform structure-activity relationship (SAR) studies:

  • Replace the trifluoromethyl group with chloro/fluoro ( shows trifluoromethyl enhances pesticidal activity).
  • Compare analogs in : Pyrazole derivatives with 4-chlorophenyl groups exhibit antimicrobial activity (MIC: 2–8 µg/mL), while fluorophenyl variants show reduced potency. Computational tools like CoMFA/CoMSIA can quantify substituent effects .

Q. How should researchers address contradictory bioactivity data in literature for similar pyrazolyl ethanones?

  • Methodology :

Experimental validation : Replicate assays under standardized conditions (e.g., MIC tests using CLSI guidelines).

Data normalization : Account for differences in cell lines (e.g., uses Staphylococcus aureus ATCC 25923 vs. clinical isolates).

Meta-analysis : Use tools like RevMan to aggregate data and identify trends (e.g., chloro-substituted analogs consistently outperform methoxy derivatives in antifungal assays) .

Q. What in silico strategies can predict ADMET properties for this compound?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 inhibition.
  • Toxicity : Apply ProTox-II to assess hepatotoxicity (e.g., trifluoromethyl groups may increase metabolic stability but risk bioaccumulation).
  • Validation : Compare predictions with in vitro assays (e.g., hepatic microsomal stability tests) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.